Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One efficient method reported involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, with the product being easily separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets involved in disease progression. For example, it has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar therapeutic applications.
2-Phenylbenzimidazole: Another derivative with anticancer properties.
Methyl 2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against various cancer cell lines.
Uniqueness
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Biological Activity
Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with acetoacetamide and a benzimidazole derivative under reflux conditions. The resulting product is purified through crystallization or chromatography methods.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, antitumor, and antiviral properties.
Antimicrobial Activity
A study conducted by Pada et al. (2012) evaluated a series of dihydropyrimido[1,2-a]benzimidazoles, including the compound , against several microbial strains. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound Code | Gram-positive (MIC µg/mL) | Gram-negative (MIC µg/mL) | Fungal Species (MIC µg/mL) |
---|---|---|---|
4a | 200 | 62.5 | >1000 |
4b | 250 | 50 | >1000 |
4c | 500 | 250 | >1000 |
4d | 100 | 250 | 500 |
... | ... | ... | ... |
The minimal inhibitory concentration (MIC) values suggest that the compound has promising potential as an antimicrobial agent, particularly against certain bacterial strains.
Antitumor Activity
The compound's antitumor activity has also been investigated. Research indicates that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of thymidylate synthase and other key proteins that contribute to cancer progression .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Properties : A review of dihydropyrimidine derivatives indicated that compounds with structural similarities to this compound showed significant cytotoxic effects on various cancer cell lines. These studies utilized molecular docking techniques to predict interactions with cancer-related targets .
- Antiviral Activity : Other studies have suggested that dihydropyrimidine derivatives possess antiviral properties by inhibiting viral replication mechanisms. The specific pathways affected include those involved in RNA synthesis and protein translation .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-11-16(18(24)25-2)17(12-7-9-13(23)10-8-12)22-15-6-4-3-5-14(15)21-19(22)20-11/h3-10,17,23H,1-2H3,(H,20,21) |
InChI Key |
DGKDMVJGTKOLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)O)C(=O)OC |
Origin of Product |
United States |
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